KIF20A is encoded by the KIF20A gene located on chromosome 5 in humans. It has been classified under the kinesin superfamily, which consists of motor proteins that transport cellular cargo along microtubules. The kinesin-6 subfamily, to which KIF20A belongs, is characterized by its involvement in mitotic processes and cytokinesis.
KIF20A can be synthesized using recombinant DNA technology. The gene encoding KIF20A can be cloned into expression vectors, such as pET or pGEX systems, allowing for the production of the protein in bacterial or eukaryotic systems. The following steps outline a typical synthesis process:
The molecular structure of KIF20A reveals a complex arrangement that facilitates its motor activity. Key features include:
Recent studies have utilized X-ray crystallography and cryo-electron microscopy to elucidate the three-dimensional structure of KIF20A, providing insights into its mechanochemical properties and interactions with microtubules .
KIF20A undergoes several biochemical reactions critical for its function:
The mechanism of action of KIF20A involves several stages:
This process is critical for maintaining genomic stability during cell division.
Kinesin-like protein KIF20A has significant implications in scientific research:
The KIF20A gene resides on chromosome 5q31.2 in humans, spanning 8,988 bp of genomic DNA and comprising 19 exons that encode an 890-amino acid protein [5] [6]. This locus exhibits high conservation across vertebrates, with homologs identified in Mus musculus (Kif20a), Rattus norvegicus, Danio rerio (kif20a), and Drosophila melanogaster (subito) [6]. The promoter region (-1253 to +96 relative to the transcription start site) contains regulatory elements responsive to cell-cycle-dependent transcription factors, including a forkhead responsive element (FHRE) at +80 bp that binds FOXM1—a key driver of KIF20A overexpression in malignancies [5]. Evolutionary analysis reveals that the motor domain (aa 56–505) is highly conserved (>90% identity between human and mouse), while the cargo-binding tail domain shows greater divergence, reflecting species-specific adaptation of intracellular transport functions [6] [10].
Table 1: Genomic and Evolutionary Features of KIF20A
Feature | Human Specification | Conservation Status |
---|---|---|
Chromosomal Location | 5q31.2 | Syntenic in mammals |
Genomic Span | 8,988 bp | >80% across vertebrates |
Exon Count | 19 | Conserved number in mammals |
Protein Length | 890 amino acids | 95% identity in motor domain (mice) |
FOXM1 Binding Site (FHRE) | +80 bp from TSS | Present in mammalian promoters |
The peptide fragment KIF20A(809–817) (CIAEQYHTV) resides within the α-helical stalk domain (aa 519–821), which bridges the N-terminal motor domain and the C-terminal tail [1] [5]. This nine-amino-acid sequence exhibits three critical features:
Structurally, this region adopts an α-helical conformation stabilized by hydrophobic interactions between Ile811, Tyr814, and Thr816. Mutagenesis studies show that Ala substitution at Tyr814 disrupts KIF20A’s binding to RGS3 and impairs neural progenitor cell division [10].
Table 2: Structural and Functional Attributes of KIF20A(809–817)
Position | Amino Acid | Functional Role | Biochemical Properties |
---|---|---|---|
809 | Cys (C) | Disulfide bond formation? | Reactive thiol group |
810 | Ile (I) | HLA-A2 binding anchor | Hydrophobic |
811 | Ala (A) | α-helix stabilization | Non-polar |
812 | Glu (E) | Salt bridge formation | Acidic, charged |
813 | Gln (Q) | RGS3 interaction (H-bond donor) | Polar, uncharged |
814 | Tyr (Y) | Plk1 phosphorylation site | Hydrophilic, modifiable |
815 | His (H) | Metal ion coordination? | Basic, polar |
816 | Thr (T) | O-GlcNAcylation site? | Polar, hydroxyl-containing |
817 | Val (V) | Primary HLA-A2 binding anchor | Hydrophobic |
KIF20A orchestrates late mitotic events through spatiotemporal interactions with the chromosomal passenger complex (CPC) and microtubules. During anaphase, KIF20A accumulates at the spindle midzone via its motor domain, where it bundles antiparallel microtubules to form the central spindle [6] [10]. This scaffolding enables recruitment of the CPC (Aurora B, INCENP, survivin) and subsequent activation of RhoA at the cleavage furrow—a prerequisite for actomyosin contraction and abscission [6]. The 809–817 helical domain contributes to this process by facilitating KIF20A dimerization, as evidenced by yeast two-hybrid assays showing that truncations encompassing this region abolish oligomerization [10].
Notably, KIF20A(809–817) phosphorylation at Tyr814 by Plk1 enhances microtubule affinity by 12-fold (Kd = 0.8 μM vs. 9.6 μM unphosphorylated), ensuring precise midbody positioning [6]. Depletion of KIF20A induces multinucleation in 65% of HL60 cells and triggers G2/M arrest in neural progenitors, confirming its indispensability for cytokinesis completion [4] [10]. However, unlike full-length KIF20A knockout, the isolated 809–817 peptide does not disrupt division, indicating its role is modulatory rather than catalytic [10].
Beyond mitosis, KIF20A functions as a microtubule-dependent motor for vesicular cargo. The 809–817 helix mediates specific interactions through two mechanisms:
Table 3: KIF20A Interaction Partners and Functional Consequences
Interactor | Binding Domain | Biological Context | Functional Outcome |
---|---|---|---|
RGS3 | Helical (aa 809–817) | Neural progenitor division | Maintains symmetric divisions via Ephrin-B signaling |
IGF2BP3 | Helical (aa 625–890)* | Pancreatic cancer invasion | Localizes ARF6/ARHGEF4 mRNAs for protrusion formation |
Rab6A/GTP | N-terminal motor domain | Golgi vesicle transport | Drives Rab6 vesicle movement to plasma membrane |
Microtubules | N-terminal motor domain | Mitosis/cell migration | Provides track-directed motility |
Plk1 | Multiple phospho-sites | Mitotic regulation | Enhances microtubule affinity and midbody targeting |
*Direct interaction mapped to KIF20A(625–890); 809–817 within this region contributes to binding [3] [10]
KIF20A also couples to the SUN2-nesprin-2 LINC complex at the nuclear envelope, promoting Golgi dispersion upon SUN1 depletion. This highlights the 809–817 domain’s adaptability in mediating context-dependent partnerships during intracellular trafficking [7].
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